2-[(Octylsulfanyl)methyl]isoquinolin-2-ium chloride
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Overview
Description
2-[(Octylsulfanyl)methyl]isoquinolin-2-ium chloride is a quaternary ammonium compound that features an isoquinoline core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Octylsulfanyl)methyl]isoquinolin-2-ium chloride typically involves the quaternization of isoquinoline derivatives. One common method involves the reaction of isoquinoline with an octylsulfanyl methyl halide under basic conditions. The reaction proceeds through nucleophilic substitution, resulting in the formation of the quaternary ammonium salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2-[(Octylsulfanyl)methyl]isoquinolin-2-ium chloride can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the octylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The quaternary ammonium group can be reduced under specific conditions to form tertiary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like hydroxide, cyanide, or alkoxides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Tertiary amines.
Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(Octylsulfanyl)methyl]isoquinolin-2-ium chloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to interact with biological membranes.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-[(Octylsulfanyl)methyl]isoquinolin-2-ium chloride involves its interaction with cellular membranes and proteins. The quaternary ammonium group can disrupt membrane integrity, leading to cell lysis. Additionally, the compound can interact with specific enzymes and receptors, inhibiting their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Quinolines: Similar in structure but differ in the position of the nitrogen atom.
Isoquinolines: Share the core structure but may have different substituents.
Quaternary Ammonium Compounds: Similar in having a quaternary ammonium group but differ in the attached alkyl or aryl groups.
Uniqueness
2-[(Octylsulfanyl)methyl]isoquinolin-2-ium chloride is unique due to the presence of the octylsulfanyl group, which imparts specific chemical properties and biological activities not found in other similar compounds. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
87447-53-8 |
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Molecular Formula |
C18H26ClNS |
Molecular Weight |
323.9 g/mol |
IUPAC Name |
2-(octylsulfanylmethyl)isoquinolin-2-ium;chloride |
InChI |
InChI=1S/C18H26NS.ClH/c1-2-3-4-5-6-9-14-20-16-19-13-12-17-10-7-8-11-18(17)15-19;/h7-8,10-13,15H,2-6,9,14,16H2,1H3;1H/q+1;/p-1 |
InChI Key |
AQQGAMWDHQICMQ-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCSC[N+]1=CC2=CC=CC=C2C=C1.[Cl-] |
Origin of Product |
United States |
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